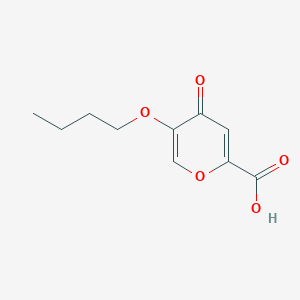

5-Butoxy-4-oxopyran-2-carboxylic acid

Description

Contextualization of 4-Oxopyran-2-carboxylic Acid (Kojic Acid) as a Parent Scaffold

The foundational structure for 5-Butoxy-4-oxopyran-2-carboxylic acid is 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, also known as comenic acid. Comenic acid is derived from kojic acid, a well-known natural product produced by several species of fungi. nih.govbenthamscience.com Kojic acid itself, with the chemical name 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, has been the subject of extensive research due to its biological properties, most notably its ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis. nih.govsemanticscholar.org

The 4-oxo-pyran-2-carboxylic acid core of comenic acid provides a key structural framework. The presence of the hydroxyl group at the 5-position and the carboxylic acid at the 2-position offers reactive sites for chemical modification, allowing for the synthesis of a wide array of derivatives. chemdad.com This has established the kojic acid and comenic acid skeletons as important "parent scaffolds" in the development of new compounds with tailored properties.

Table 1: Physicochemical Properties of Comenic Acid (Parent Scaffold)

| Property | Value |

|---|---|

| IUPAC Name | 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid |

| CAS Number | 499-78-5 |

| Molecular Formula | C₆H₄O₅ |

| Molecular Weight | 156.09 g/mol |

| Melting Point | 284-294 °C |

| Water Solubility | 5.1 g/L (25 °C) |

Significance of O-Alkylation in Pyranone Chemistry

O-alkylation, the process of replacing the hydrogen atom of a hydroxyl group with an alkyl group, is a fundamental transformation in organic chemistry with significant implications for pyranone derivatives. In the context of the 5-hydroxy-4-oxo-pyran-2-carboxylic acid scaffold, O-alkylation at the 5-position can lead to several important changes in the molecule's characteristics.

Firstly, the introduction of an alkyl chain, such as a butyl group, increases the lipophilicity of the molecule. This can have a profound effect on its biological activity, potentially enhancing its ability to cross cell membranes and interact with hydrophobic binding pockets in enzymes or receptors. Secondly, the conversion of the phenolic hydroxyl group to an ether linkage alters the electronic properties of the pyranone ring system. This can influence the molecule's reactivity and its ability to participate in hydrogen bonding, which is often crucial for biological interactions. nih.gov For instance, the methylation of the 5-hydroxy group of kojic acid has been shown to result in a complete loss of potency in inhibiting the enzyme D-amino acid oxidase, presumably due to its inability to form key hydrogen bonds. nih.gov

Rationale for Investigating this compound

The investigation into this compound is driven by the established biological significance of its parent compounds and the predictable impact of O-alkylation. The rationale for synthesizing and studying this specific derivative can be multifaceted. A primary motivation is the potential for enhanced biological activity compared to the parent comenic acid. The introduction of a butoxy group could lead to improved interactions with biological targets.

Furthermore, the systematic variation of the alkyl chain length (e.g., from methoxy (B1213986) to butoxy) allows for the exploration of structure-activity relationships (SAR). Understanding how the size and lipophilicity of the alkyl group at the 5-position affect a particular biological outcome is a key aspect of rational drug design. The butoxy derivative serves as a specific data point in this broader investigation, helping to elucidate the optimal structural requirements for a desired effect.

Overview of Research Scope and Methodological Approaches

The research scope for a compound like this compound would typically encompass its chemical synthesis, purification, and structural characterization, followed by an evaluation of its physicochemical and biological properties.

The synthesis would likely involve the O-alkylation of a protected comenic acid derivative, followed by deprotection. Methodological approaches for synthesis in pyranone chemistry are well-established and include various condensation and cyclization reactions. wisconsin.eduresearchgate.netresearchgate.net

Characterization of the synthesized compound would be carried out using a suite of spectroscopic and analytical techniques. These would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the carboxylic acid and the pyranone ring.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Melting Point Determination and Elemental Analysis: To assess the purity of the compound.

Following successful synthesis and characterization, the research would likely proceed to investigate its biological activities. This could involve in vitro assays to screen for effects on specific enzymes or cell lines, depending on the therapeutic area of interest. For example, building on the known properties of kojic acid, one might investigate its potential as a tyrosinase inhibitor or explore other activities such as antimicrobial or anticancer effects. nih.govresearchgate.net

Table 2: Characterization Data for the Related Compound 5-Methoxy-4-oxo-4H-pyran-2-carboxylic Acid

| Property | Value |

|---|---|

| IUPAC Name | 5-methoxy-4-oxopyran-2-carboxylic acid |

| CAS Number | 1199-60-6 |

| Molecular Formula | C₇H₆O₅ |

| Molecular Weight | 170.12 g/mol |

| Melting Point | 154-155 °C |

| Appearance | White crystalline solid |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O5 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

5-butoxy-4-oxopyran-2-carboxylic acid |

InChI |

InChI=1S/C10H12O5/c1-2-3-4-14-9-6-15-8(10(12)13)5-7(9)11/h5-6H,2-4H2,1H3,(H,12,13) |

InChI Key |

CPACMQFAYSHFOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=COC(=CC1=O)C(=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Butoxy 4 Oxopyran 2 Carboxylic Acid

Electronic Structure and Aromaticity of the 4-Oxopyran System

The 4-oxopyran, or γ-pyrone, ring is a six-membered heterocyclic system containing an oxygen atom and a ketone group. scite.ai The electronic structure of this system is characterized by a conjugated π-electron system, which gives rise to a degree of aromatic character. brainly.com This aromaticity can be understood through resonance theory, where delocalization of π-electrons can be represented by various resonance structures, including a zwitterionic form where the ring oxygen bears a positive charge and the exocyclic oxygen of the carbonyl group carries a negative charge. nih.govbohrium.com This electron delocalization contributes to the relative stability of the pyrone ring.

However, the aromaticity of 4-pyrones is considered to be weak or low. scite.aiacs.org The presence of the electron-withdrawing carbonyl group and the oxygen heteroatom within the ring leads to a π-electron distribution that is distinct from that of benzene. The molecule is planar, and every atom in the ring has a p-orbital, fulfilling some of the criteria for aromaticity according to Hückel's rule. libretexts.org The degree of aromaticity can be influenced by the nature and position of substituents on the ring. In the case of 5-Butoxy-4-oxopyran-2-carboxylic acid, the electron-donating butoxy group at the C-5 position and the electron-withdrawing carboxylic acid group at the C-2 position will further modulate the electron density distribution within the pyranone nucleus.

Electrophilic and Nucleophilic Reactions of the Pyranone Nucleus

The conjugated system of the 4-oxopyran ring in this compound renders it susceptible to both electrophilic and nucleophilic attack. The presence of the carbonyl group and the ring oxygen atom creates electrophilic centers at the C-2, C-4, and C-6 positions, making the pyranone ring vulnerable to nucleophilic attack. clockss.org Such reactions can often lead to ring-opening and subsequent rearrangements to form new heterocyclic or carbocyclic systems. clockss.org For instance, 4-pyrone and its derivatives can react with amines in protic solvents to yield 4-pyridones. wikipedia.org

Electrophilic substitution reactions on the 2H-pyran-2-one ring, a related isomer, typically occur at the C-3 and C-5 positions. clockss.org For the 4-oxopyran system in the target molecule, the positions for electrophilic attack would be influenced by the existing substituents. The electron-donating butoxy group at C-5 would activate the ring towards electrophilic substitution, while the electron-withdrawing carboxylic acid group at C-2 would deactivate it.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of this compound is a key site for a variety of chemical transformations, including esterification, amide formation, and decarboxylation.

The carboxylic acid can be converted to its corresponding esters through various esterification methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and the reaction can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com Other methods for esterification that may be applicable could involve the use of activating agents to convert the carboxylic acid into a more reactive intermediate.

A variety of ester derivatives of this compound can be synthesized, which may have applications in modifying the compound's biological activity or physical properties.

| Ester Derivative | Alcohol Reagent | Potential Synthesis Method |

|---|---|---|

| Methyl 5-butoxy-4-oxopyran-2-carboxylate | Methanol | Fischer Esterification (H₂SO₄ catalyst) |

| Ethyl 5-butoxy-4-oxopyran-2-carboxylate | Ethanol | Fischer Esterification (H₂SO₄ catalyst) |

| Isopropyl 5-butoxy-4-oxopyran-2-carboxylate | Isopropanol | Fischer Esterification (H₂SO₄ catalyst) |

| Benzyl 5-butoxy-4-oxopyran-2-carboxylate | Benzyl alcohol | Fischer Esterification (H₂SO₄ catalyst) |

Amides can be synthesized from this compound by reacting it with ammonia (B1221849) or primary or secondary amines. Direct reaction of a carboxylic acid with an amine is often difficult and requires high temperatures. mdpi.com Therefore, the carboxylic acid is typically activated first. This can be achieved by converting it to a more reactive derivative such as an acyl chloride, or by using coupling reagents. nih.gov Modern methods for direct amide synthesis from carboxylic acids and amines include the use of reagents like Deoxo-Fluor or tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃]. nih.govorganic-chemistry.orgnih.gov The use of thionyl chloride can also facilitate this transformation in a one-pot synthesis. rsc.org

The formation of amide derivatives can significantly alter the biological and chemical properties of the parent molecule.

| Amide Derivative | Amine Reagent | Potential Synthesis Method |

|---|---|---|

| 5-Butoxy-4-oxopyran-2-carboxamide | Ammonia | Activation with SOCl₂ followed by reaction with NH₃ |

| N-Methyl-5-butoxy-4-oxopyran-2-carboxamide | Methylamine | Using B(OCH₂CF₃)₃ as a coupling agent |

| N,N-Dimethyl-5-butoxy-4-oxopyran-2-carboxamide | Dimethylamine | Activation with Deoxo-Fluor reagent |

| N-Phenyl-5-butoxy-4-oxopyran-2-carboxamide | Aniline | Activation with SOCl₂ followed by reaction with aniline |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under heating. The ease of decarboxylation of carboxylic acids can be influenced by the stability of the carbanion intermediate formed upon loss of CO₂. For pyran-2-carboxylic acids, decarboxylation can be facilitated under both acidic and basic conditions. researchgate.netnih.gov Microwave-assisted decarboxylation under basic conditions has been shown to be an efficient method for some 2H-pyran-3-carboxylic acid derivatives. bohrium.com The mechanism of decarboxylation can be complex, sometimes involving the addition of water to the carboxyl group, especially under acidic catalysis. researchgate.netnih.gov For beta-keto acids, decarboxylation often proceeds readily upon heating via a cyclic transition state. youtube.com While this compound is not a beta-keto acid in the traditional sense, the electronic nature of the pyrone ring may influence the stability of intermediates and thus the conditions required for decarboxylation.

Stability and Transformations of the Butoxy Group

The butoxy group is an ether linkage attached to the C-5 position of the pyranone ring. Ether linkages are generally stable to many reaction conditions. However, the butoxy group in this molecule is attached to a conjugated system, which can influence its reactivity. The electron-donating nature of the alkoxy group can make the pyrone ring more susceptible to electrophilic attack.

Transformations of the butoxy group itself would likely require harsh conditions. Cleavage of the ether bond typically requires strong acids, such as hydrobromic or hydroiodic acid. The stability of the butoxy group is an important consideration in planning synthetic transformations on other parts of the molecule, as forcing conditions could potentially lead to its cleavage or other unwanted side reactions.

Information regarding the chemical reactivity and transformation of this compound is not available in publicly accessible literature.

Extensive searches for research detailing the chelation chemistry, metal complex formation, and the photochemical or thermal transformation pathways of this compound have yielded no specific results. The scientific literature that is publicly indexed and available does not appear to contain studies on these particular aspects of this compound.

Consequently, it is not possible to provide an article on the "" as requested, because the foundational research data required to populate the specified sections on chelation, metal complex formation, and photochemical and thermal transformations does not exist in the public domain.

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, solid-state NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in determining the precise molecular structure of 5-Butoxy-4-oxopyran-2-carboxylic acid. Beyond standard one-dimensional ¹H and ¹³C NMR, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguously assigning proton and carbon signals and establishing the connectivity of atoms within the molecule.

¹H NMR would reveal the number of different types of protons and their neighboring environments. For the butoxy group, one would expect to see distinct signals for the terminal methyl protons, the two methylene (B1212753) groups, and the methylene group attached to the pyranone ring. The protons on the pyranone ring itself would also show characteristic chemical shifts. ¹³C NMR would provide information on the number of non-equivalent carbon atoms, including the carbonyl carbons of the pyranone ring and the carboxylic acid, the olefinic carbons of the ring, and the carbons of the butoxy chain.

2D NMR experiments would then be used to piece the structure together. COSY would show correlations between neighboring protons, helping to map out the spin systems of the butoxy chain and the pyranone ring. HSQC would link each proton to its directly attached carbon atom. Finally, HMBC would reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is crucial for connecting the butoxy group to the pyranone ring and identifying the positions of the substituents.

Solid-state NMR could provide information about the compound in its crystalline form, revealing details about molecular packing and conformational differences that may exist between the solid and solution states.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| COOH | 12.0 - 13.0 (broad s) | 165.0 - 175.0 |

| C=O (pyranone) | - | 170.0 - 180.0 |

| C-O-C (pyranone) | - | 150.0 - 160.0 |

| C-H (pyranone) | 6.0 - 7.5 (d) | 100.0 - 120.0 |

| C-H (pyranone) | 7.5 - 8.5 (d) | 130.0 - 150.0 |

| O-CH₂- | 3.8 - 4.2 (t) | 65.0 - 75.0 |

| -CH₂- | 1.6 - 1.9 (m) | 30.0 - 40.0 |

| -CH₂- | 1.3 - 1.6 (m) | 18.0 - 25.0 |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid group.

The crystal structure would confirm the planarity of the pyranone ring and the conformation of the butoxy side chain. The hydrogen bonding patterns would be of particular interest, as carboxylic acids often form dimers in the solid state.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

Vibrational Spectroscopy for Bonding Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, would be used to identify the functional groups present in this compound. The spectra would show characteristic absorption or scattering bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum would be the very broad O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and the strong carbonyl (C=O) stretching bands. One would expect to see a C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the pyranone ketone (around 1650-1680 cm⁻¹). The C-O stretching vibrations of the ether linkage in the butoxy group and the pyranone ring would also be observable.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aliphatic) | 2850-3000 | 2850-3000 |

| C=O stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 |

| C=O stretch (Pyranone) | 1650-1680 | 1650-1680 |

| C=C stretch (Pyranone) | 1600-1640 | 1600-1640 (strong) |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which would confirm the elemental composition of this compound. Furthermore, by inducing fragmentation of the molecular ion (e.g., through electron ionization or collision-induced dissociation), a characteristic fragmentation pattern would be obtained.

Analysis of this pattern would provide valuable structural information. Common fragmentation pathways for a molecule of this type would likely include the loss of the butoxy group, the loss of the carboxylic acid group (as CO₂ and H₂O), and cleavage of the pyranone ring. The masses of the resulting fragment ions would be measured with high accuracy, allowing for the determination of their elemental formulas and aiding in the elucidation of the fragmentation mechanism.

Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for this compound

| m/z | Hypothetical Formula | Proposed Fragment |

|---|---|---|

| 226.0841 | C₁₁H₁₄O₅ | [M]⁺ |

| 181.0495 | C₉H₉O₄ | [M - C₄H₉]⁺ |

| 169.0495 | C₉H₉O₃ | [M - COOH]⁺ |

| 153.0188 | C₈H₅O₃ | [M - C₄H₉O]⁺ |

| 125.0239 | C₇H₅O₂ | [Fragment from ring cleavage] |

| 73.0657 | C₄H₉O | [Butoxy fragment]⁺ |

| 57.0704 | C₄H₉ | [Butyl fragment]⁺ |

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. For 5-Butoxy-4-oxopyran-2-carboxylic acid, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry and compute various electronic and reactivity parameters. nih.govresearchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. nih.gov

From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties and Reactivity Descriptors for this compound (Theoretical DFT B3LYP/6-311++G(d,p) level)

| Parameter | Value (Illustrative) | Unit | Description |

| EHOMO | -6.8 eV | electron Volts | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.1 eV | electron Volts | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | electron Volts | Indicator of chemical stability and reactivity |

| Ionization Potential (I) | 6.8 eV | electron Volts | Propensity to donate an electron |

| Electron Affinity (A) | 2.1 eV | electron Volts | Propensity to accept an electron |

| Electronegativity (χ) | 4.45 | Pauling Units | Measure of electron-attracting power |

| Chemical Hardness (η) | 2.35 | electron Volts | Resistance to electron cloud deformation |

| Chemical Softness (S) | 0.21 eV⁻¹ | Inverse electron Volts | Reciprocal of hardness, indicates higher reactivity |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butoxy side chain and its interaction with the pyranone ring system make conformational analysis crucial for understanding the three-dimensional structure of this compound. Computational methods can identify low-energy conformers and the energetic barriers between them.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. nih.govnih.gov By simulating the motion of atoms and molecules, MD can provide insights into:

The stability of different conformations in various environments (e.g., in a vacuum or in a solvent like water).

The interactions between the solute and solvent molecules.

The time-averaged structural properties such as bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, MD simulations can reveal how the flexible butoxy group explores different spatial arrangements and how this flexibility might influence its ability to interact with other molecules or biological targets. nih.gov

Mechanistic Studies of Chemical Transformations using Computational Methods

Computational chemistry is instrumental in investigating the mechanisms of chemical reactions. For this compound, these methods can be used to study various transformations, such as its synthesis, degradation, or esterification.

By mapping the potential energy surface of a reaction, chemists can:

Identify the structures of reactants, products, and any intermediates.

Locate and characterize transition states.

Calculate activation energies, which determine the reaction rate.

For instance, theoretical calculations could be employed to compare different synthetic routes to this compound, identifying the most energetically favorable pathway. Similarly, its hydrolysis or decarboxylation mechanisms could be explored by calculating the energy barriers for each step, providing a deeper understanding of its stability and reactivity under different conditions. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. These models establish a mathematical relationship between calculated molecular descriptors and experimentally determined physicochemical properties.

For this compound, QSPR models could be developed to predict key attributes:

Hydrophobicity: Often expressed as the logarithm of the octanol-water partition coefficient (LogP), this property is crucial for predicting how a molecule will distribute in biological systems.

Acidity (pKa): The carboxylic acid group's pKa value can be predicted, which is vital for understanding its charge state at different pH levels.

Metal Complexing Ability: The 4-oxo and adjacent oxygen functionalities in the pyran ring can act as chelating agents for metal ions. QSPR can model the strength and selectivity of this binding, which is a known characteristic of related compounds like kojic acid derivatives. researchgate.net

Developing a QSPR model involves calculating a wide range of molecular descriptors (e.g., topological, electronic, geometric) for a series of related compounds with known properties and then using statistical methods to create a predictive equation.

Advanced Applications in Chemical Research and Methodology Development

Use as a Scaffold for Ligand Design in Coordination Chemistry and Catalysis

The molecular architecture of 5-Butoxy-4-oxopyran-2-carboxylic acid makes it a promising candidate for ligand design in the fields of coordination chemistry and catalysis. The carboxylic acid and the ketone group on the pyran ring can act as a bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. The butoxy group, while not directly involved in coordination, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Research on analogous pyranone-based carboxylic acids has demonstrated their ability to form coordination polymers and complexes with lanthanide ions, suggesting that this compound could similarly be employed to create novel metal-organic frameworks (MOFs) or catalytic systems. The nature of the alkoxy group can impact the solubility and stability of these complexes in different solvent systems, a critical factor in catalytic applications. For instance, the longer butyl chain in the butoxy group, compared to a methoxy (B1213986) or ethoxy group, could enhance solubility in less polar organic solvents, expanding the scope of potential catalytic reactions.

Table 1: Potential Coordination Modes and Catalytic Applications

| Feature | Implication for Coordination and Catalysis |

| Bidentate Chelating Site | Forms stable complexes with a wide range of transition metals and lanthanides. |

| Butoxy Group | Influences steric hindrance around the metal center, potentially enhancing enantioselectivity in asymmetric catalysis. |

| Aromatic Pyranone Ring | Can participate in π-stacking interactions, stabilizing the catalyst structure or influencing substrate binding. |

| Tunable Solubility | The butoxy group can be modified to alter solubility in various organic solvents, optimizing reaction conditions. |

Applications in Supramolecular Chemistry and Host-Guest Systems

In the realm of supramolecular chemistry, this compound possesses the necessary functionalities to participate in the formation of complex host-guest systems. The carboxylic acid group is a strong hydrogen bond donor and acceptor, enabling the formation of predictable supramolecular synthons. The pyranone ring itself can engage in π-π stacking interactions, further directing the self-assembly process.

The interplay of hydrogen bonding from the carboxylic acid and hydrophobic interactions from the butoxy chain could lead to the formation of unique supramolecular architectures, such as nanotubes, vesicles, or gels. These assemblies can be designed to encapsulate guest molecules, with the size and nature of the butoxy group influencing the dimensions and chemical environment of the host cavity. The self-assembly of porphyrin derivatives with alkoxy substituents has been shown to be controllable, suggesting that similar principles could be applied to butoxy-pyranone systems to create ordered nanostructures on surfaces.

Role in Material Science (e.g., polymer precursors, sensing materials development)

The bifunctional nature of this compound makes it a valuable building block in material science. The carboxylic acid can be readily converted into an ester or amide, allowing for its incorporation into polyester (B1180765) or polyamide chains. The pyranone ring, with its conjugated system, can impart specific optical or electronic properties to the resulting polymer. For instance, polymers incorporating this moiety might exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) or as sensory materials.

Furthermore, the pyranone scaffold is known to be a component of some fluorescent chemosensors. The butoxy group could be functionalized to include specific recognition sites for analytes of interest, while the pyranone core acts as the fluorophore. The change in the fluorescent properties upon binding of an analyte would form the basis of the sensing mechanism. Pyrene-based fluorescent sensors, for example, have been successfully developed for the detection of metal ions and pesticides.

Development of Novel Analytical Methodologies (e.g., for detection or separation in complex matrices)

The distinct chemical properties of this compound can be exploited for the development of new analytical methods. Its ability to chelate metal ions could be the basis for a selective extraction or pre-concentration method for trace metal analysis. When immobilized on a solid support, it could serve as a stationary phase in chromatography for the separation of specific classes of compounds.

Moreover, if the compound or its derivatives exhibit strong chromophoric or fluorophoric properties, they can be used as reagents in spectrophotometric or fluorometric assays. For instance, a derivative could be synthesized that shows a significant color change upon binding to a target analyte, enabling its quantification in complex samples like environmental water or biological fluids. The development of derivative spectrophotometry for the determination of pyrone-related drugs highlights the potential of this class of compounds in analytical chemistry.

Design and Synthesis of Probes for Mechanistic Biochemical Studies (e.g., enzyme active site binding mechanisms)

The pyranone scaffold is present in many biologically active natural products, and synthetic derivatives are often explored as potential enzyme inhibitors. This compound could be used as a starting point for the design of molecular probes to study enzyme mechanisms. The carboxylic acid can mimic the substrate of certain enzymes, particularly those that process carboxylate-containing molecules.

By attaching a reporter group (e.g., a fluorescent tag or a photoaffinity label) to the butoxy chain, researchers could create a probe that binds to the active site of an enzyme. Upon binding, the probe's fluorescence might change, providing real-time information about the binding event. Alternatively, a photoaffinity label could be used to permanently link the probe to the enzyme upon irradiation with light, allowing for the identification of the binding site through techniques like mass spectrometry. Such probes would be invaluable for understanding the intricacies of enzyme-substrate interactions and for the development of new therapeutic agents.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies for Pyranone Carboxylic Acid Derivatives

The synthesis of 5-Butoxy-4-oxopyran-2-carboxylic acid and its derivatives presents an opportunity for methodological innovation. Drawing inspiration from the synthesis of related compounds, several novel strategies can be envisioned.

One promising approach involves the adaptation of methods used for the synthesis of MOPCA, which can be prepared from the reaction of 2-hydroxy-4-methoxybenzaldehyde (B30951) with malonic acid. biofargo.com A similar pathway for this compound could potentially start from a 4-butoxy-2-hydroxybenzaldehyde (B14655359) precursor. Further research could focus on optimizing reaction conditions and catalyst systems to improve yields and purity.

Moreover, modern synthetic techniques could be employed. These include microwave-assisted synthesis and various catalytic methods which have been successfully used for the synthesis of 2-pyrone frameworks. Exploring these avenues could lead to more efficient and environmentally friendly synthetic routes.

| Proposed Synthetic Approach | Key Precursors | Potential Advantages |

| Modified MOPCA Synthesis | 4-Butoxy-2-hydroxybenzaldehyde, Malonic acid | Established methodology for a similar compound |

| Microwave-Assisted Organic Synthesis (MAOS) | To be determined based on retrosynthetic analysis | Reduced reaction times, potentially higher yields |

| Catalytic Cyclization Reactions | Butoxy-substituted alkynes and CO2 | Atom economy, potential for novel catalytic systems |

Investigation of Undiscovered Reactivity Profiles and Selectivity

The reactivity of the 4-oxopyran-2-carboxylic acid core, combined with the butoxy substituent, suggests a rich and underexplored chemical landscape. The pyranone ring is known to participate in various reactions, including cycloadditions and ring-opening reactions. nih.gov The electronic and steric effects of the butoxy group at the 5-position could significantly influence the regioselectivity and stereoselectivity of these transformations.

Future studies should systematically investigate the reactivity of this compound with a range of reagents. For instance, its behavior in Diels-Alder reactions, both as a diene and a dienophile, could lead to the synthesis of complex polycyclic structures. Additionally, the carboxylic acid functionality provides a handle for various derivatization reactions, such as esterification and amidation, opening pathways to a diverse library of compounds.

| Reaction Type | Potential Reactants | Expected Outcome |

| Diels-Alder Reaction | Electron-deficient or electron-rich dienophiles | Novel polycyclic compounds |

| Nucleophilic Acyl Substitution | Alcohols, Amines | Esters and amides with potential biological activity |

| Ring-Opening Reactions | Strong nucleophiles | Functionalized acyclic compounds |

Exploration of New Applications as Chemical Tools and Precursors

Derivatives of 4-pyranone have shown a range of biological activities, including antimicrobial and antitumor properties. biofargo.com This suggests that this compound and its derivatives could serve as valuable scaffolds in medicinal chemistry. The butoxy group may enhance lipophilicity, potentially improving pharmacokinetic properties.

Beyond medicinal applications, this compound could be a valuable building block in organic synthesis. For example, comenic acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid) is used as a building block for providing the colchicine (B1669291) ring skeleton. sigmaaldrich.comchemdad.com Similarly, this compound could be a precursor for the synthesis of complex natural products or functional materials. Its potential use as a ligand for metal complexes could also be explored, potentially leading to new catalysts or materials with interesting photophysical properties.

Integration with Interdisciplinary Research in Chemical Sciences

The study of this compound is not confined to synthetic and medicinal chemistry. Its properties could be of interest in a variety of interdisciplinary fields.

In materials science , the molecule could be incorporated into polymers or metal-organic frameworks (MOFs). The combination of the rigid pyranone core and the flexible butoxy chain could lead to materials with unique structural and functional properties.

In supramolecular chemistry , the ability of the carboxylic acid to form hydrogen bonds and the potential for the pyranone ring to participate in π-stacking interactions could be exploited to construct self-assembling systems.

In chemical biology , fluorescently labeled derivatives of this compound could be synthesized and used as probes to study biological processes. The exploration of its coordination chemistry could also lead to the development of new imaging agents or sensors.

The investigation of this compound and its derivatives holds significant promise for advancing our understanding of pyranone chemistry and for the development of new molecules with valuable applications across the chemical sciences.

Q & A

Q. What are the standard synthetic routes for 5-butoxy-4-oxopyran-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves esterification or acylation of the pyran ring. For example, in analogous compounds like 6-substituted 2-oxo-2H-1-benzopyran-3-carboxylic acids, anhydrides (e.g., propionic or butyric anhydride) are reacted with hydroxyl-containing precursors under reflux. Reaction optimization includes controlling temperature (e.g., reflux for 3 hours), stoichiometric ratios (excess anhydride), and post-reaction purification via crystallization (e.g., CHCl₃:petroleum ether mixtures) . For 5-butoxy derivatives, etherification of hydroxyl groups with butyl halides under basic conditions (e.g., K₂CO₃ in DMF) may be employed, followed by hydrolysis to the carboxylic acid.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : To identify carbonyl stretches (C=O lactone at ~1740 cm⁻¹, carboxylic acid at ~1690 cm⁻¹) and ether linkages (C-O at ~1247 cm⁻¹) .

- ¹H NMR : Signals for the butoxy group (δ 0.89–1.58 ppm for CH₃ and CH₂ groups) and pyran ring protons (δ 7.50–9.09 ppm for aromatic protons). Integration ratios confirm substituent positions .

- Elemental Analysis : Validates purity and empirical formula (e.g., C₁₄H₁₆O₆ for butoxy derivatives) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Crystallization is preferred for high-purity isolation. For example, crude products dissolved in warm methanol are treated with activated charcoal to remove impurities, followed by slow cooling to induce crystallization. Alternative solvents (e.g., acetonitrile-water mixtures) may improve yield based on solubility profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., varying alkoxy chain length) impact the biological activity of this compound derivatives?

- Methodological Answer : Systematic SAR studies require synthesizing analogs (e.g., propoxy, hexanoyloxy) and testing against biological targets. For instance, in benzopyran derivatives, increasing alkoxy chain length enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Assays like enzyme inhibition (e.g., MMPs) or antimicrobial susceptibility testing (MIC values) quantify activity changes. Computational modeling (e.g., docking studies) can rationalize interactions with target proteins .

Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) be resolved for this compound?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via:

Q. How can computational methods (e.g., QSPR) guide the design of this compound derivatives with enhanced pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.